3,5-Dimethoxy-4-(propan-2-yl)benzoic acid
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Overview
Description
3,5-Dimethoxy-4-(propan-2-yl)benzoic acid, also known as 4-isopropyl-3,5-dimethoxybenzoic acid, is an organic compound with the molecular formula C₁₂H₁₆O₄. This compound is characterized by the presence of methoxy groups at positions 3 and 5, an isopropyl group at position 4, and a carboxylic acid group on the benzene ring. It is a derivative of benzoic acid and is known for its unique chemical properties, including enhanced lipophilicity and potential for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-4-(propan-2-yl)benzoic acid typically involves the strategic introduction of methoxy and isopropyl groups onto the benzoic acid backbone. One common method starts with 3,5-dimethoxybenzaldehyde as a precursor. The isopropyl group is introduced via Friedel-Crafts alkylation or other alkylation techniques, followed by oxidation to convert the aldehyde into a carboxylic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation using catalysts such as aluminum chloride, followed by oxidation using agents like potassium permanganate or chromium trioxide. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-4-(propan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The methoxy and isopropyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3,5-Dimethoxy-4-(propan-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Used as a polymer additive to enhance stability, flexibility, and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-4-(propan-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxy and isopropyl groups can modulate the compound’s biological activity by affecting its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3,5-diisopropylbenzoic acid
- 3,5-Dimethoxybenzoic acid
- 4-Isopropylbenzoic acid
Uniqueness
3,5-Dimethoxy-4-(propan-2-yl)benzoic acid is unique due to the combination of methoxy and isopropyl groups on the benzene ring, which enhances its lipophilicity and potential for diverse chemical reactions. This combination of substituents also provides a platform for further modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3,5-dimethoxy-4-propan-2-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-7(2)11-9(15-3)5-8(12(13)14)6-10(11)16-4/h5-7H,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMENJIQNZZREBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1OC)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55703-81-6 |
Source
|
Record name | 3,5-dimethoxy-4-(propan-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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